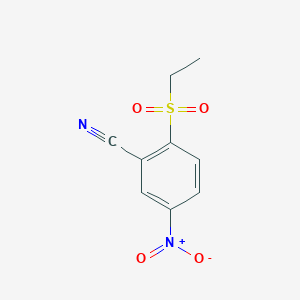
(4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid
Overview
Description
“(4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C12H19BN2O3 . It has an average mass of 250.102 Da and a monoisotopic mass of 250.148880 Da .
Synthesis Analysis
The synthesis of boronic acids and their derivatives often involves cross-coupling reactions such as the Suzuki-Miyaura cross-coupling . Protodeboronation of pinacol boronic esters, a type of boronic acid derivative, has been reported to be catalyzed using a radical approach .Molecular Structure Analysis
The molecular structure of “(4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid” consists of 12 carbon atoms, 19 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis
Boronic acids, including pyridinylboronic acids, are commonly used in various chemical reactions. One of the most significant applications is the Suzuki-Miyaura coupling . Other transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
Synthesis and Reactivity
Synthesis of Halopyridinylboronic Acids and Esters
A method for synthesizing novel halopyridinylboronic acids and esters, including compounds similar to the one inquired, utilizing a regioselective halogen-metal exchange and subsequent quenching with triisopropylborate, is described. These compounds can undergo Pd-catalyzed coupling, producing new pyridine libraries (Bouillon et al., 2002); (Bouillon et al., 2003).
Synthesis of Complex Pyridines
Describes the synthesis of 4-(Pyridin-2-yl)phenylboronic acid and its application in Suzuki coupling reactions to produce phosphorescent ligands, highlighting its utility in constructing complex organic structures (Gao Xi-cun, 2010).
Creation of Functionalized Heteroarylpyridines
Discusses the synthesis of various pyridylboronic acids and their use in Suzuki–Miyaura cross-coupling reactions, leading to new functionalized heteroarylpyridine derivatives (Smith et al., 2008).
Chemical Properties and Applications
Reactivity of Pyridinium Boronic Acids
Examines the reactivity of pyridinium boronic acids in acidic solutions, providing fundamental insights into their chemical behavior and potential for use in organoboron-based chemosensors (Iwatsuki et al., 2012).
Electrochemical Applications
Details the use of poly(pyridine-3-boronic acid) in creating modified electrodes for the simultaneous determination of various biochemical compounds, demonstrating its potential in biosensing technologies (Wu et al., 2010).
Supramolecular Chemistry
- Creation of Supramolecular Structures: Describes the use of N-containing boronic esters, including pyridineboronic acids, to assemble a variety of macrocycles and coordination polymers, highlighting the versatility of these compounds in constructing complex molecular architectures (Salazar-Mendoza et al., 2013).
Mechanism of Action
Target of Action
The primary target of (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides or triflates .
Mode of Action
The compound interacts with its targets through a transmetalation process . In this process, the boronic acid moiety of the compound transfers its organic group to a metal, typically palladium, which is then used to form a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic synthesis for the construction of C-C bonds and has been applied in the synthesis of various natural products, pharmaceuticals, and polymers .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .
Action Environment
The efficacy and stability of (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid, like many other organoboron compounds, can be influenced by various environmental factors. These may include the presence of a catalyst (typically palladium), the pH of the reaction environment, temperature, and the presence of other reagents . .
properties
IUPAC Name |
[4-[di(propan-2-yl)carbamoyl]pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O3/c1-8(2)15(9(3)4)12(16)10-5-6-14-7-11(10)13(17)18/h5-9,17-18H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLFOUSVUPJCSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)C(=O)N(C(C)C)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726940 | |
| Record name | {4-[Di(propan-2-yl)carbamoyl]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid | |
CAS RN |
868997-86-8 | |
| Record name | {4-[Di(propan-2-yl)carbamoyl]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



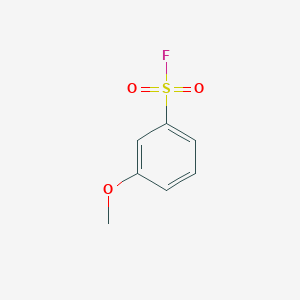
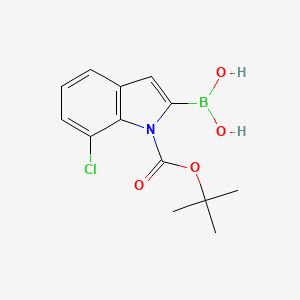
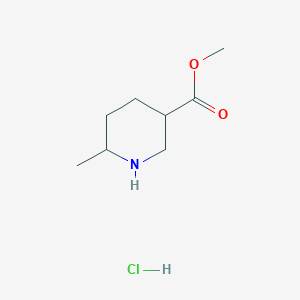

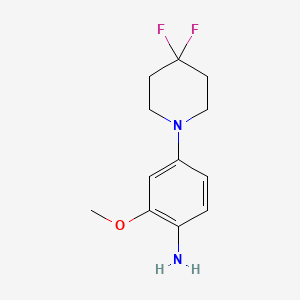
![2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1398770.png)

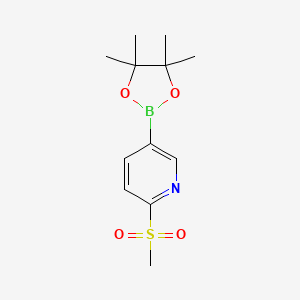
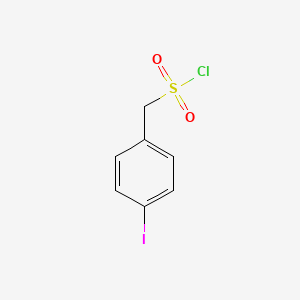
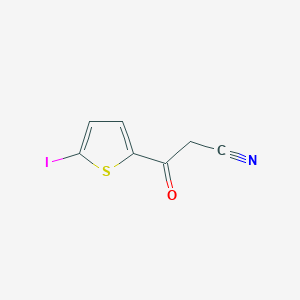
![Methyl 3-[(3-Cyanopyrazin-2-yl)thio]propanoate](/img/structure/B1398781.png)
![Benzo[B]thiophene-2,6-dicarboxylic acid 2-ethyl ester](/img/structure/B1398782.png)
![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarbonitrile](/img/structure/B1398783.png)
